molecular formula C20H20N2O4S B2658956 2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 922661-06-1

2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2658956
CAS No.: 922661-06-1
M. Wt: 384.45
InChI Key: DVDWMAGRFKYSRF-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of this compound was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Synthesis and Bioactivity

  • Novel compounds derived from benzodifuranyl and thiazolopyrimidines, exhibiting significant anti-inflammatory and analgesic activities, were synthesized, highlighting the chemical versatility and potential therapeutic applications of related benzamide derivatives (Abu‐Hashem et al., 2020).
  • Research on the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure, underscores the significance of structural modification in enhancing drug efficacy and bioavailability (Owton et al., 1995).
  • Studies on methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and related compounds reveal the impact of regioselectivity and chemoselectivity on the formation of cyclic structures, which could have implications in drug design and synthesis (Kranjc et al., 2011).

Receptor Interactions and Biological Effects

  • The potential antipsychotic properties of benzamide derivatives, including their binding affinity and selectivity towards dopamine receptors, have been explored, indicating the relevance of these compounds in developing new treatments for psychiatric disorders (Högberg et al., 1990).
  • Synthesis and evaluation of thiazolopyrimido[1,3,5]triazines and related compounds for antimicrobial activity highlight the ongoing search for new antimicrobial agents amid rising antibiotic resistance (Talupur et al., 2021).

Future Directions

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-10-13(8-9-16(12)24-2)15-11-27-20(21-15)22-19(23)14-6-5-7-17(25-3)18(14)26-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDWMAGRFKYSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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